1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic small molecule featuring a benzothiazole-piperazine hybrid scaffold. The compound consists of a 6-fluoro-substituted benzothiazole ring linked to a piperazine moiety via a propan-1-one bridge, with a phenyl group at the C3 position of the ketone chain.
The 6-fluoro substitution on the benzothiazole may improve metabolic stability and membrane permeability compared to non-halogenated analogs .
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDIQJRBHSNBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step procedures. One common method includes the cyclization of 2-aminothiophenol with a suitable fluoro-substituted benzoyl chloride to form the benzothiazole core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the fluoro or carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with various molecular targets. It is known to bind to dopamine and serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential use in treating neurological disorders.
Comparison with Similar Compounds
Key Observations:
Benzothiazole vs. Benzisoxazole : The target compound’s benzothiazole core differentiates it from Iloperidone’s benzisoxazole system (). The sulfur atom in benzothiazole may enhance π-π stacking and hydrophobic interactions compared to the oxygen-rich benzisoxazole .
Fluoro vs. Methyl Substituents: The 6-fluoro analog (target compound) has a lower molecular weight (383.48 vs. Fluorine’s electron-withdrawing effect could influence receptor binding kinetics .
Activity Insights : While direct activity data for the target compound are absent, analogs like Iloperidone () and V030-0966 () highlight the therapeutic relevance of fluoro-substituted heterocycles in CNS and antimicrobial applications.
Biological Activity
The compound 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic organic molecule that has garnered attention due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of benzothiazole derivatives, which are noted for their diverse biological activities. The structure can be summarized as follows:
- Molecular Formula : C_{18}H_{19}F N_2 O
- Molecular Weight : 300.35 g/mol
- Key Functional Groups : Benzothiazole, piperazine, ketone
Research indicates that compounds with similar structures often act through multiple pathways:
- Inhibition of Enzymes : Studies have shown that benzothiazole derivatives can inhibit various enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
- Receptor Modulation : These compounds may also interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems that regulate pain and mood .
2. Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
- Antinociceptive Effects : Dual inhibition of sEH and FAAH has been linked to significant pain relief in animal models, suggesting potential applications in analgesic therapies .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders .
Case Study 1: Dual Inhibition in Pain Management
A study evaluated the efficacy of a series of benzothiazole derivatives, including the target compound, in managing pain through dual inhibition of sEH and FAAH. The most potent analog demonstrated IC50 values of 7 nM for FAAH and 9.6 nM for sEH, significantly reducing pain responses in rodent models .
| Compound | IC50 (FAAH) | IC50 (sEH) |
|---|---|---|
| Target Compound | 7 nM | 9.6 nM |
| Reference Compound | 15 nM | 20 nM |
Case Study 2: In Vitro Activity Against Cancer Cell Lines
Further investigations into the anticancer properties of benzothiazole derivatives revealed that they exhibited cytotoxic effects against various cancer cell lines. The target compound showed an IC50 value of approximately 12 µM against human breast cancer cells, indicating moderate activity .
Summary of Findings
The biological activity of This compound suggests promising therapeutic potentials:
- Pain Relief : Effective dual inhibition of sEH and FAAH points towards significant antinociceptive properties.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Moderate efficacy against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
